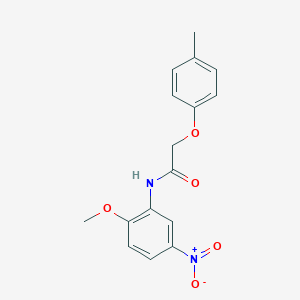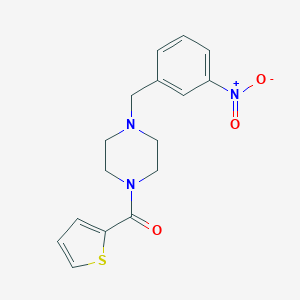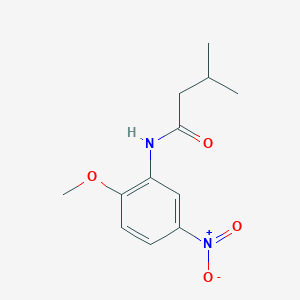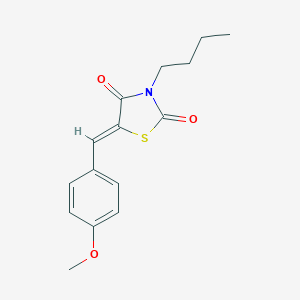![molecular formula C14H19NO4S B229714 1-[(4-Isopropylphenyl)sulfonyl]proline](/img/structure/B229714.png)
1-[(4-Isopropylphenyl)sulfonyl]proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Isopropylphenyl)sulfonyl]proline, also known as IPS-Pro or IPS, is a proline-based sulfonamide compound. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IPS-Pro is a white or off-white powder that is soluble in organic solvents but insoluble in water.
Mecanismo De Acción
The mechanism of action of 1-[(4-Isopropylphenyl)sulfonyl]proline is not fully understood. However, it is believed to inhibit the activity of COX-2 by binding to the enzyme's active site. This results in the inhibition of the production of prostaglandins, which are involved in the inflammatory response. Additionally, 1-[(4-Isopropylphenyl)sulfonyl]proline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The exact mechanism by which 1-[(4-Isopropylphenyl)sulfonyl]proline inhibits the aggregation of amyloid-beta peptides is not known.
Biochemical and Physiological Effects:
1-[(4-Isopropylphenyl)sulfonyl]proline has been shown to have both biochemical and physiological effects. Biochemically, 1-[(4-Isopropylphenyl)sulfonyl]proline inhibits the activity of COX-2, resulting in the inhibition of the production of prostaglandins. This leads to a reduction in the inflammatory response. Physiologically, 1-[(4-Isopropylphenyl)sulfonyl]proline has been shown to reduce pain and inflammation in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Isopropylphenyl)sulfonyl]proline has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, 1-[(4-Isopropylphenyl)sulfonyl]proline has been shown to have low toxicity in animal models. However, 1-[(4-Isopropylphenyl)sulfonyl]proline has some limitations for lab experiments. It is insoluble in water, which can make it difficult to work with in aqueous systems. Additionally, 1-[(4-Isopropylphenyl)sulfonyl]proline has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Direcciones Futuras
1-[(4-Isopropylphenyl)sulfonyl]proline has shown significant potential for therapeutic applications in various areas of medicine. Future research could focus on optimizing the synthesis method to improve the yield and purity of 1-[(4-Isopropylphenyl)sulfonyl]proline. Additionally, further studies could be conducted to elucidate the mechanism of action of 1-[(4-Isopropylphenyl)sulfonyl]proline, particularly with regard to its anti-tumor and anti-Alzheimer's disease properties. Future research could also focus on developing formulations of 1-[(4-Isopropylphenyl)sulfonyl]proline that improve its solubility and extend its half-life in vivo. Finally, 1-[(4-Isopropylphenyl)sulfonyl]proline could be studied in combination with other therapeutic agents to determine its potential synergistic effects.
Métodos De Síntesis
1-[(4-Isopropylphenyl)sulfonyl]proline can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-isopropylbenzenesulfonyl chloride with L-proline in the presence of a base such as triethylamine. The reaction yields 1-[(4-Isopropylphenyl)sulfonyl]proline as a white solid. Other methods include the reaction of 4-isopropylbenzenesulfonyl isocyanate with L-proline or the reaction of 4-isopropylbenzenesulfonyl azide with L-proline.
Aplicaciones Científicas De Investigación
1-[(4-Isopropylphenyl)sulfonyl]proline has shown potential therapeutic applications in various areas of medicine. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. 1-[(4-Isopropylphenyl)sulfonyl]proline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-[(4-Isopropylphenyl)sulfonyl]proline has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
Propiedades
Fórmula molecular |
C14H19NO4S |
|---|---|
Peso molecular |
297.37 g/mol |
Nombre IUPAC |
1-(4-propan-2-ylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H19NO4S/c1-10(2)11-5-7-12(8-6-11)20(18,19)15-9-3-4-13(15)14(16)17/h5-8,10,13H,3-4,9H2,1-2H3,(H,16,17) |
Clave InChI |
KVOHIYCKWXUYMN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
SMILES canónico |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide](/img/structure/B229632.png)


![N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide](/img/structure/B229636.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229638.png)

![3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B229640.png)


![3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B229651.png)
![2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine](/img/structure/B229655.png)
![N-[2-(2-ethylidenehydrazino)-2-oxoethyl]benzamide](/img/structure/B229658.png)

![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)